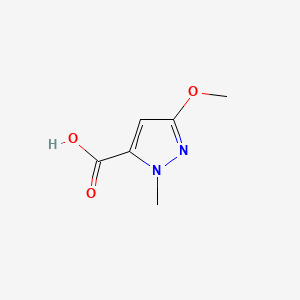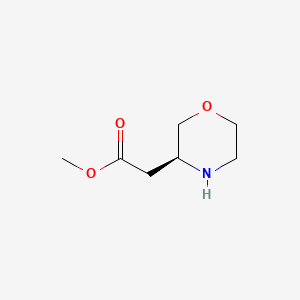
(S)-Methyl 2-(morpholin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride” is a chemical compound with the CAS Number: 1799443-47-2 . It has a molecular weight of 195.65 and its IUPAC name is methyl (S)-2-(morpholin-3-yl)acetate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis of Potent Antimicrobials
(S)-Methyl 2-(morpholin-3-yl)acetate has been utilized in the synthesis of potent antimicrobials. Kumar, Sadashiva, and Rangappa (2007) demonstrated its use in synthesizing arecoline derivatives, phendimetrazine, and polygonapholine, achieving an overall yield of 36% through a nine-step process involving bromination of 3-acetylpyridine and cyclization of a diol (Kumar, Sadashiva, & Rangappa, 2007).
Metabolism Study in Pharmaceuticals
Varynskyi and Kaplaushenko (2020) conducted a metabolism study of morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, an active pharmaceutical ingredient. They used chromatography and mass spectrometry to determine the structure of the main metabolite, proposing the structure of the methyl derivative formed during metabolism (Varynskyi & Kaplaushenko, 2020).
Heterocyclic Scaffold Synthesis
Pandey, Gaikwad, and Gadre (2012) synthesized the designed scaffold dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, demonstrating its transformation into valuable heterocyclic building blocks for various applications (Pandey, Gaikwad, & Gadre, 2012).
Synthesis of Morpholine Derivatives
Lei, Wang, Xiong, and Lan (2017) developed a green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, important intermediates in inhibiting tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017).
Antimicrobial and Antifungal Activity
Yeromina, Upyr, Osolodchenko, Ieromina, Demchenko, and Perekhoda (2019) explored the antimicrobial activity of morpholine-containing 2-R-phenyliminothiazole derivatives, finding significant antibacterial and antifungal effects (Yeromina et al., 2019).
Ionic Liquid Synthesis and Properties
Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, and Stepnowski (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, analyzing their physicochemical properties, cytotoxicity, and biodegradability, classifying them as moderate or low toxicity ionic liquids (Pernak et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, and P305+P351+P338 . These codes correspond to specific safety and hazard guidelines as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Propiedades
IUPAC Name |
methyl 2-[(3S)-morpholin-3-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCYHGXECUURID-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1COCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654177 |
Source


|
| Record name | Methyl [(3S)-morpholin-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1273577-48-2 |
Source


|
| Record name | Methyl [(3S)-morpholin-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

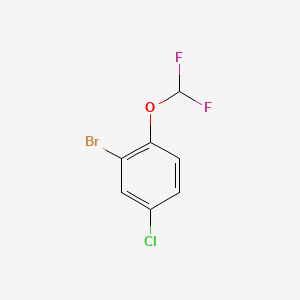
![Benzo[C]thiophene-1-carbonyl chloride](/img/structure/B594310.png)


![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B594315.png)

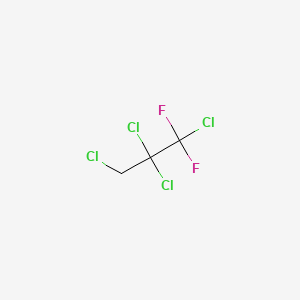
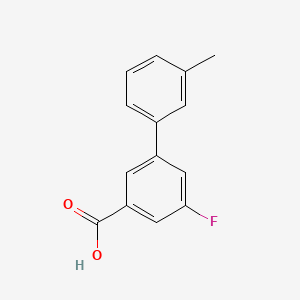
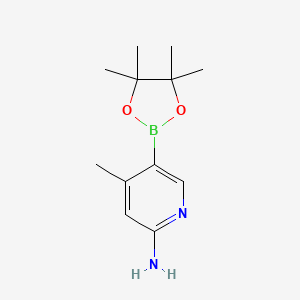
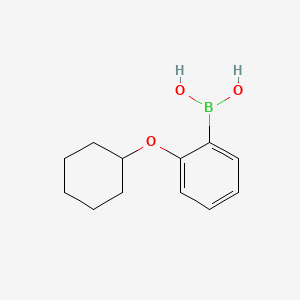
![4-[(Propan-2-yl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B594325.png)

